3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Overview
Description
3-(Pyridin-2-yl)-3,9-diazaspiro[55]undecane is a complex organic compound characterized by its unique structure, which includes a pyridine ring attached to a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the reaction of pyridin-2-ylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Scientific Research Applications
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.
Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane is unique in its structure and properties compared to other similar compounds. Some of these similar compounds include:
3-(Pyridin-2-yl)coumarins: These compounds share the pyridine ring but differ in their spirocyclic framework.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms, similar to the pyridine ring in the target compound.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14/h1-3,8,15H,4-7,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXJEURRWLTWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390505 | |
Record name | 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959493-37-9 | |
Record name | 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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